

# Acoforestinine: A Technical Guide to its Chemical Structure and Properties

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## Compound of Interest

Compound Name: Acoforestinine

Cat. No.: B10818098

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## Abstract

**Acoforestinine** is a C19-diterpenoid alkaloid primarily isolated from plants of the Aconitum genus, notably Aconitum forrestii and Aconitum handelianum. Its complex chemical structure has been elucidated through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and mass spectrometry. This document provides a comprehensive overview of the chemical and physical properties of **Acoforestinine**, its isolation and semi-synthesis, and its spectral data. While the broader class of diterpenoid alkaloids exhibits significant pharmacological activities, specific biological studies on **Acoforestinine** are limited in the current scientific literature.

## Chemical Structure and Properties

**Acoforestinine** is characterized by a complex polycyclic structure typical of C19-diterpenoid alkaloids. Its chemical identity has been confirmed through detailed spectroscopic analysis and by its semi-synthesis from the related alkaloid, yunaconitine.

Chemical Structure:

Figure 1: Chemical structure of **Acoforestinine**.

## Physicochemical Properties

Quantitative data on the physicochemical properties of **Acoforestinine** are summarized in the table below. It is noteworthy that **Acoforestinine** is typically isolated as an amorphous solid, which is why a precise melting point is not reported.

Property	Value	Source
Molecular Formula	C35H51NO10	[1]
Molecular Weight	645.79 g/mol	[Calculated]
Appearance	Amorphous solid	[1]
Optical Rotation	[ $\alpha$ ]D +27.3° (c 0.71, EtOH)	[1]
Boiling Point (Predicted)	712.0 $\pm$ 60.0 °C	[2]
Density (Predicted)	1.30 g/cm <sup>3</sup>	[2]
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone.	

## Spectral Data

The structure of **Acoforestinine** has been primarily elucidated using NMR spectroscopy. The <sup>13</sup>C-NMR spectral data are crucial for the identification and confirmation of its complex structure.

Table 2: <sup>13</sup>C-NMR Spectral Data of **Acoforestinine**

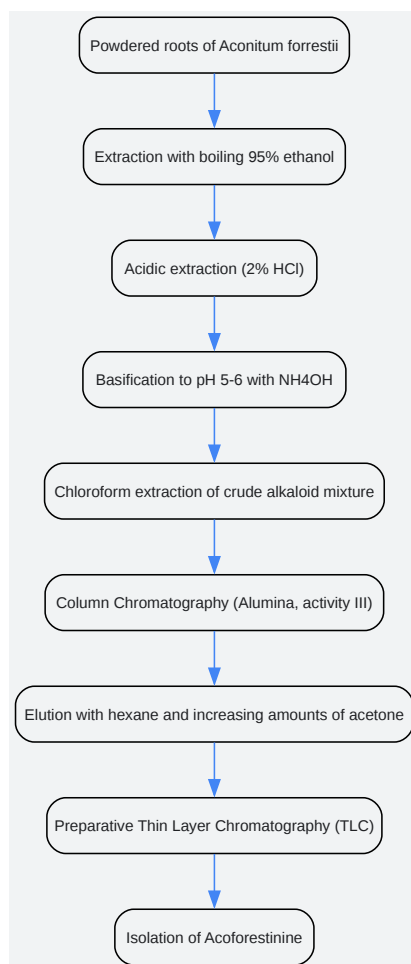
Carbon No.	Chemical Shift ( $\delta$ , ppm)	Carbon No.	Chemical Shift ( $\delta$ , ppm)
1	83.2	12	28.9
2	26.2	13	74.8
3	34.8	14	82.6
4	38.9	15	38.9
5	49.0	16	82.3
6	82.3	17	61.2
7	45.7	18	79.9
8	77.8	19	58.9
9	49.0	N-CH <sub>2</sub>	49.0
10	40.8	N-CH <sub>2</sub> -CH <sub>3</sub>	13.4
11	50.1	8-O-CH <sub>2</sub>	60.1
8-O-CH <sub>2</sub> -CH <sub>3</sub>	15.6		
Aromatic Moiety	Anisoyl Moiety		
C-1'	130.5	C-1'''	123.1
C-2'	129.5	C-2'''	131.5
C-3'	128.4	C-3'''	113.5
C-4'	165.9	C-4'''	163.2
C=O	166.3	C=O	167.1
OCH <sub>3</sub>	55.2	OCH <sub>3</sub>	52.0

Data sourced from Pelletier et al. (1987). Assignments are based on comparison with related diterpenoid alkaloids.

## Experimental Protocols

## Isolation of Acoforestinine from Aconitum forrestii

**Acoforestinine** has been successfully isolated from the roots of *Aconitum forrestii*. The general workflow for its extraction and purification is outlined below.



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Figure 2: General workflow for the isolation of **Acoforestinine**.

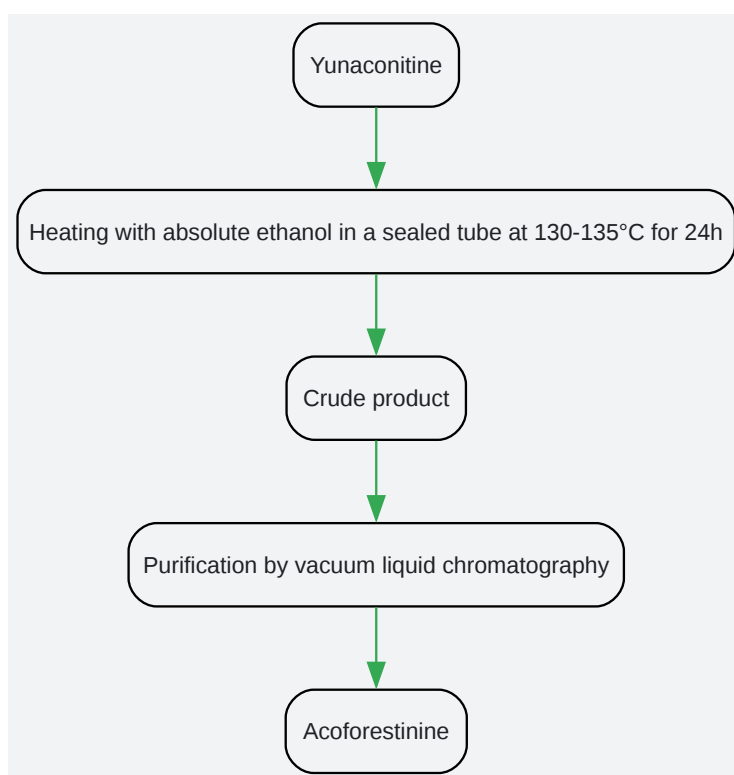
### Detailed Methodology:

- **Extraction:** Powdered roots of *A. forrestii* (3.2 kg) are extracted three times with boiling 95% ethanol. The solvent is evaporated to yield a residue.
- **Acid-Base Extraction:** The residue is subjected to an acidic extraction with 2% HCl. The acidic extract is then made basic to a pH of 5-6 with ammonium hydroxide.

- **Crude Alkaloid Extraction:** The basified solution is extracted with chloroform to yield a crude alkaloid mixture.
- **Column Chromatography:** The crude mixture is adsorbed onto alumina and subjected to column chromatography on alumina (activity III). Elution is performed with a gradient of increasing acetone in hexane.
- **Preparative TLC:** Fractions containing **Acoforestinine**, as monitored by TLC, are further purified by preparative TLC on alumina plates. The specific fraction yielding **Acoforestinine** is eluted, and the pure compound is obtained.

## Semi-synthesis of Acoforestinine from Yunaconitine

**Acoforestinine** can be prepared by the solvolysis of yunaconitine in ethanol. This process involves the replacement of the acetyl group at the C-8 position with an ethoxy group.



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Figure 3: Workflow for the semi-synthesis of **Acoforestinine**.

Detailed Methodology:

- **Reaction Setup:** Yunaconitine (81 mg) is dissolved in absolute ethanol (5 mL) in a sealed tube.
- **Heating:** The sealed tube is heated at 130-135°C for 24 hours.
- **Purification:** The resulting crude product is purified by vacuum liquid chromatography to afford **Acoforestinine**. The identity of the synthesized **Acoforestinine** is confirmed by comparison of its TLC, <sup>1</sup>H-NMR, and <sup>13</sup>C-NMR spectra with those of the naturally isolated sample.

## Biological Activity and Signaling Pathways

The biological activities of diterpenoid alkaloids from the Aconitum genus are widely reported, with many exhibiting potent anti-inflammatory and analgesic effects. However, specific in vitro or in vivo studies on the biological activity of **Acoforestinine** are not extensively available in the current scientific literature. Consequently, there is no information regarding its mechanism of action or any associated signaling pathways.

The general toxicity of Aconitum alkaloids is well-documented, and it is presumed that **Acoforestinine**, like other related compounds, may exhibit some level of cytotoxicity. However, dedicated studies to quantify the cytotoxicity of **Acoforestinine** have not been found.

## Conclusion

**Acoforestinine** is a well-characterized C19-diterpenoid alkaloid with a defined chemical structure and known spectral properties. Detailed protocols for its isolation from natural sources and its semi-synthesis are available, providing a solid foundation for obtaining this compound for further research. A significant knowledge gap exists regarding its biological activity, mechanism of action, and potential therapeutic applications. Future research should focus on in-depth pharmacological studies to explore the potential of **Acoforestinine** as a lead compound in drug discovery, particularly in the areas of inflammation and pain management, while also carefully evaluating its toxicological profile.

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- To cite this document: BenchChem. [Acoforestinine: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10818098#acoforestinine-chemical-structure-and-properties>]

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